Caviunin

Osteoporosis Bone anabolic therapy Isoflavonoid comparison

Secure Caviunin (5,7-dihydroxy-6,2′,4′,5′-tetramethoxyisoflavone) as a structurally and pharmacologically distinct isoflavonoid reference standard. Unlike generic isoflavones (genistein, daidzein), CAFG activates BMP2/Wnt/β-catenin signaling with dual anabolic/anti-catabolic effects in bone, without the uterotrophic liability seen with phytoestrogens. Validated in ovariectomized rodent osteoporosis models, diet-induced bone-loss/vascular-calcification assays, and IL-1β-challenged chondrocyte OA models. For research use only; custom synthesis or isolated natural product.

Molecular Formula C19H18O8
Molecular Weight 374.3 g/mol
Cat. No. B1231089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaviunin
Synonyms7-O-(5-O-trans-p-coumaroyl)-beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside
caviunin
Molecular FormulaC19H18O8
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC)OC
InChIInChI=1S/C19H18O8/c1-23-12-7-14(25-3)13(24-2)5-9(12)10-8-27-15-6-11(20)19(26-4)18(22)16(15)17(10)21/h5-8,20,22H,1-4H3
InChIKeySHONUJDWRZAHCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caviunin: A Bioactive Isoflavonoid for Bone Health and Osteoarthritis Research


Caviunin is a polyoxygenated isoflavonoid (5,7-dihydroxy-6,2′,4′,5′-tetramethoxyisoflavone) naturally occurring in Dalbergia species including D. sissoo, D. vietnamensis, and Placolobium vietnamense [1]. The compound and its glycosylated derivative, Caviunin 7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (CAFG), have been isolated and structurally characterized via NMR and mass spectrometry [2]. Preclinical investigations have demonstrated that CAFG exhibits osteogenic activity through BMP2/Wnt/β-catenin signaling [3], chondroprotective effects in osteoarthritis models [4], and protective actions against diet-induced bone loss with associated vascular calcification [5]. A Caviunin-based drug composition has been licensed for Phase 2 clinical development as a first-in-class oral therapy with both anabolic and anti-catabolic properties for osteoporosis and related bone health indications [6].

Why Caviunin-Based Isoflavonoids Cannot Be Substituted with Generic Phytoestrogens or Other Isoflavones


Generic substitution among isoflavonoids is scientifically unsound due to substantial differences in glycosylation pattern, receptor selectivity, and downstream signaling consequences. Caviunin 7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (CAFG) possesses a unique apiose-containing disaccharide moiety that is structurally distinct from the common glucosides found in genistein, daidzein, or biochanin A [1]. This structural divergence translates into functionally significant pharmacological differentiation: CAFG activates BMP2/Wnt/β-catenin signaling [2] while demonstrating superior osteogenic efficacy compared to genistein in ovariectomized mouse models [3]. Critically, unlike genistein and other phytoestrogens that carry established uterotrophic risk, CAFG achieves bone anabolic effects without inducing uterine hyperplasia [3]. These differential properties—mechanistic, efficacy, and safety—render CAFG pharmacologically non-interchangeable with generic isoflavones for bone health applications and position it as a distinct therapeutic entity currently advancing through Phase 2 clinical development [4].

Quantitative Differentiation of Caviunin Glycoside (CAFG) Against Comparator Isoflavonoids


CAFG Demonstrates Superior Osteogenic Efficacy Compared to Genistein in Ovariectomized Mice

CAFG at 1 mg/kg/day in ovariectomized mice produced enhanced bone formation and reduced bone resorption and bone turnover better than genistein [1]. The study directly compared CAFG against genistein, a well-characterized phytoestrogen isoflavone, across multiple bone parameters including trabecular micro-architecture, biomechanical strength, and bone turnover markers. CAFG's osteogenic mechanism operates through BMP2/Wnt/β-catenin signaling, a pathway distinct from the estrogen receptor-mediated effects of genistein [1].

Osteoporosis Bone anabolic therapy Isoflavonoid comparison

CAFG Protects Against Diet-Induced Bone Loss and Concurrent Aortic Calcification

CAFG treatment in C57BL/6 mice fed atherogenic diet (AD) or high-fat diet (HFD) for 16 weeks rescued bone health parameters while simultaneously reducing aortic calcification [1]. CAFG stabilized the RANKL/OPG ratio, increased osteogenic gene expression, decreased osteoclastic genes, and reduced total cholesterol, triglycerides, and LDL-C with no marked changes in HDL-C. This dual protective effect on both bone and vasculature has not been demonstrated for comparator isoflavones such as genistein or daidzein in this specific diet-induced comorbid model [1].

Bone-vascular axis Metabolic bone disease Atherogenic diet

CAFG Reverses IL-1β-Induced Chondrocyte Damage at Nanomolar Concentrations

CAFG at 1 μM reversed the deleterious effects of interleukin-1β (IL-1β) on chondrocyte gene expression, preventing inflammation-induced apoptosis and restoring proteoglycan synthesis [1]. In the in vivo component, Dalbergia sissoo extract (DSE) containing CAFG as the active isoflavonoid component was administered orally at 250 and 500 mg/kg/day for 28 days in a monosodium iodoacetate (MIA)-induced rat osteoarthritis model. DSE decreased elevated serum levels of cartilage-bone degradation markers (CTX-I, CTX-II, COMP), inflammation markers (IL-1β), and matrix-degrading enzymes (MMP-3, MMP-13), with Micro-CT analysis confirming restoration of subchondral bone micro-architecture [1].

Osteoarthritis Chondroprotection Cartilage matrix

CAFG Is a First-in-Class Oral Drug Candidate with Dual Anabolic and Anti-Catabolic Bone Properties

A Caviunin scaffold-containing drug composition is the first orally administered drug with both anti-catabolic (prevention of bone breakdown) and anabolic (new bone formation) properties [1]. The drug candidate has advanced to readiness for Phase 2 clinical trials and was exclusively licensed by CSIR-CDRI to Aveta Biomics for further development and commercialization in bone health indications including osteoporosis, fracture healing, and osteoarthritis [1]. Currently approved osteoporosis therapies are predominantly either anti-resorptive (bisphosphonates, denosumab) OR anabolic (teriparatide, romosozumab)—none combine both mechanisms in a single oral agent. The approved treatment duration of currently available drugs ranges from 1 to 5 years due to waning efficacy and increasing risk of adverse events [1]. In contrast, the Caviunin-based therapeutic is positioned for potential long-term use with a favorable benefit-risk profile based on preclinical safety and efficacy data [1].

Drug development Osteoporosis therapy Clinical stage asset

Caviunin Exhibits Modest Cytotoxicity Against HepG2 Cells with Lower Potency Than Novel Placoisoflavones

In a cytotoxicity screen against HepG2 hepatocellular carcinoma cells, caviunin (compound 7) was evaluated alongside six other isoflavonoids isolated from Placolobium vietnamense [1]. Among all seven compounds tested, placoisoflavone A (compound 1) exhibited the most potent cytotoxicity with an IC50 value of 8.0 μM. The study reported that caviunin showed cytotoxicity in this assay, but the specific IC50 value for caviunin was not provided in the published abstract or publicly accessible data [1]. Caviunin's potency is inferred to be less than 8.0 μM IC50 based on the study's conclusion that compound 1 was the most potent.

Cytotoxicity Liver cancer Natural product screening

CAFG Does Not Induce Uterine Hyperplasia Unlike Genistein and Other Phytoestrogens

Oral administration of CAFG to osteopenic ovariectomized mice produced new bone formation without inducing uterine hyperplasia [1]. This contrasts with genistein and other phytoestrogen isoflavones which are known to exert uterotrophic effects through estrogen receptor activation. The absence of uterine hyperplasia indicates that CAFG achieves its bone anabolic effects through an estrogen receptor-independent mechanism, specifically via BMP2/Wnt/β-catenin signaling rather than ERα/ERβ agonism [1].

Safety pharmacology Tissue selectivity Estrogen receptor

Recommended Research and Procurement Applications for Caviunin and CAFG


Osteoporosis Drug Discovery and Preclinical Bone Anabolic Screening

CAFG (Caviunin 7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside]) is optimally utilized as a positive control or reference compound in osteoporosis drug discovery programs targeting BMP2/Wnt/β-catenin-mediated osteogenesis. The compound has demonstrated superior osteogenic efficacy compared to genistein in ovariectomized mouse models at 1 mg/kg/day (human equivalent ~0.081 mg/kg), improving trabecular micro-architecture and biomechanical strength parameters without uterine hyperplasia [1]. Researchers should procure CAFG for in vitro osteoblast differentiation assays (primary calvarial osteoblasts, MC3T3-E1, or bone marrow stromal cells) and in vivo ovariectomized rodent models of postmenopausal osteoporosis. CAFG is particularly suitable for programs seeking dual anabolic and anti-catabolic mechanisms, as it stimulates osteoblast proliferation and differentiation while concurrently inhibiting osteoclast activation via OPG upregulation and suppression of osteoclastogenic genes [1].

Bone-Vascular Axis Research and Cardiometabolic Bone Disease Models

CAFG is uniquely positioned for research investigating the bone-vascular axis and the intersection of osteoporosis with cardiovascular disease. In C57BL/6 mice challenged with atherogenic diet or high-fat diet for 16 weeks, CAFG treatment rescued bone loss while simultaneously reducing aortic calcification [2]. CAFG stabilized the RANKL/OPG ratio, decreased osteoclastic gene expression, reduced total cholesterol, triglycerides, and LDL-C, and enhanced endothelial function [2]. This dual bone-vascular protective profile is not documented for comparator isoflavones such as genistein or daidzein in this specific comorbid model. Researchers studying metabolic bone disease, vascular calcification, or the skeletal effects of dyslipidemia should consider CAFG as a tool compound for mechanistic studies. Procurement of CAFG reference standard is recommended for laboratories employing diet-induced obesity models, atherosclerosis models, or investigating the skeletal consequences of metabolic syndrome [2].

Osteoarthritis Therapeutic Development and Chondroprotection Studies

CAFG and caviunin-containing Dalbergia sissoo extracts are appropriate for osteoarthritis research programs targeting chondrocyte survival and cartilage matrix preservation. In IL-1β-challenged primary chondrocytes, CAFG at 1 μM reversed inflammation-induced apoptosis and restored proteoglycan synthesis [3]. In vivo, DSE containing CAFG administered at 250-500 mg/kg/day for 28 days decreased serum biomarkers of cartilage-bone degradation (CTX-I, CTX-II, COMP), reduced inflammatory cytokines (IL-1β), and suppressed matrix metalloproteinases (MMP-3, MMP-13) in MIA-induced rat OA model [3]. Micro-CT analysis confirmed restoration of deteriorated subchondral bone micro-architecture [3]. Researchers should procure CAFG for in vitro chondrocyte assays (primary articular chondrocytes, C28/I2 cells) and DSE or isolated CAFG for in vivo OA models including MIA, ACL transection, or spontaneous OA models. CAFG is particularly relevant for programs seeking to address both cartilage degradation and subchondral bone pathology simultaneously [3].

Natural Product Cytotoxicity Screening and Anticancer Library Construction

Caviunin is suitable for inclusion in natural product libraries for anticancer cytotoxicity screening, particularly for liver cancer research. Caviunin exhibited measurable cytotoxicity against HepG2 hepatocellular carcinoma cells in a comparative study of seven isoflavonoids isolated from Placolobium vietnamense [4]. While placoisoflavone A demonstrated the most potent cytotoxicity with an IC50 of 8.0 μM, caviunin showed detectable activity [4]. Researchers building isoflavonoid-focused libraries for structure-activity relationship studies should include caviunin as a reference polyoxygenated isoflavonoid scaffold. Procurement is recommended for laboratories conducting phytochemical profiling of Dalbergia species or investigating the anticancer potential of methoxylated isoflavones. Users should note that caviunin's primary differentiation lies in bone and cartilage applications rather than cytotoxicity, and those seeking maximum HepG2 potency may prioritize placoisoflavone A or other compounds with demonstrated sub-10 μM IC50 values [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caviunin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.